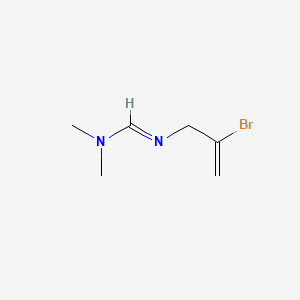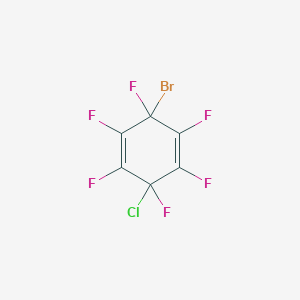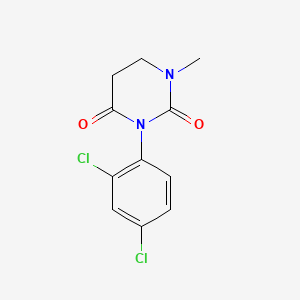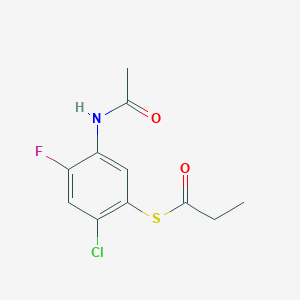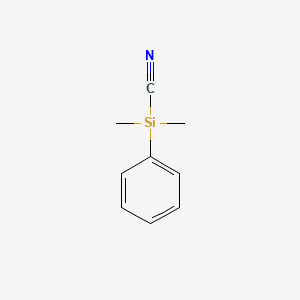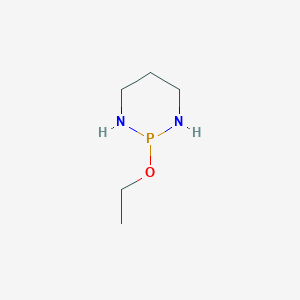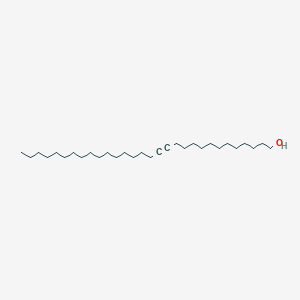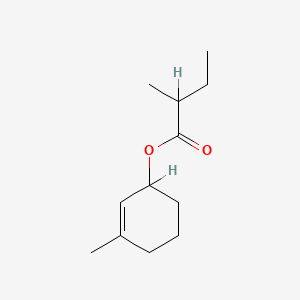
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is an organic compound with a unique structure that combines a cyclohexene ring with a methyl group and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate typically involves the esterification of 3-methylcyclohex-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 3-methylcyclohex-2-en-1-yl 2-methylbutanol.
Substitution: Formation of various substituted esters or amides.
科学研究应用
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Methylcyclohexene: A related compound with a similar cyclohexene ring structure but lacking the ester group.
Cyclohexyl acetate: Another ester with a cyclohexane ring but different substituents.
2-Methylbutyl acetate: An ester with a similar butanoate group but different cyclic structure.
Uniqueness
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is unique due to its specific combination of a cyclohexene ring with a methyl group and a butanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
106199-93-3 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
(3-methylcyclohex-2-en-1-yl) 2-methylbutanoate |
InChI |
InChI=1S/C12H20O2/c1-4-10(3)12(13)14-11-7-5-6-9(2)8-11/h8,10-11H,4-7H2,1-3H3 |
InChI 键 |
NGBNKLCXODRRKK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)OC1CCCC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



